molecular formula C28H16Cl2N4O2 B14081441 2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide CAS No. 6871-91-6

2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide

Cat. No.: B14081441
CAS No.: 6871-91-6
M. Wt: 511.4 g/mol
InChI Key: IFHKMBCRQPOEQX-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide is a synthetic organic compound known for its vibrant red-orange color. It is commonly referred to as Lumogen Red Orange or Solvent Red 114 . This compound is primarily used as a dye in various industrial applications due to its excellent lightfastness and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality. The final product is purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide is primarily based on its ability to absorb and emit light. The compound’s molecular structure allows it to interact with light at specific wavelengths, resulting in its characteristic fluorescence. This property is exploited in various applications, such as imaging and detection .

Comparison with Similar Compounds

Similar Compounds

    Solvent Red 135: Another red dye with similar applications but different chemical structure.

    Solvent Orange 60: A related compound used in similar industrial applications but with distinct spectral properties.

    Solvent Yellow 93: A yellow dye with comparable stability and lightfastness.

Uniqueness

2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide stands out due to its exceptional thermal stability and resistance to photodegradation. These properties make it particularly valuable in applications requiring long-lasting and durable colorants .

Properties

CAS No.

6871-91-6

Molecular Formula

C28H16Cl2N4O2

Molecular Weight

511.4 g/mol

IUPAC Name

N-(4-anilino-7-oxobenzo[e]perimidin-6-yl)-2,5-dichlorobenzamide

InChI

InChI=1S/C28H16Cl2N4O2/c29-15-10-11-20(30)19(12-15)28(36)34-21-13-22(33-16-6-2-1-3-7-16)26-24-23(21)27(35)18-9-5-4-8-17(18)25(24)31-14-32-26/h1-14,33H,(H,34,36)

InChI Key

IFHKMBCRQPOEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C4=C(C(=C2)NC(=O)C5=C(C=CC(=C5)Cl)Cl)C(=O)C6=CC=CC=C6C4=NC=N3

Origin of Product

United States

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